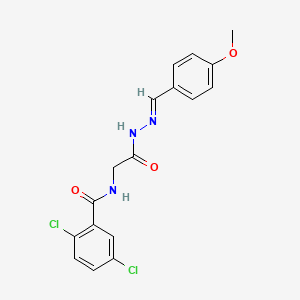![molecular formula C19H12ClFN2O2 B2677899 2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332529-81-3](/img/structure/B2677899.png)
2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Molecular Structure Analysis
The molecular formula of this compound is C19H12ClFN2O2 . It has a molecular weight of 354.7621832 . The structure includes a quinoline moiety, which is a bicyclic compound containing a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, quinoline derivatives are known to exhibit a variety of chemical reactions. The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring .科学的研究の応用
Photophysical Properties and Fluorescence
- Naphthalimide-phosphazene compounds , which share a structural resemblance to the queried compound, exhibit significant solid-state fluorescence . This fluorescence is attributed to excimer emission due to π-π stacking interactions, indicating potential applications in optoelectronic devices and fluorescent materials (Ün et al., 2017).
- The fluorescence quenching and enhancement observed in nitrogen-containing fluorophores upon interaction with polyhydroxy compounds suggest utility in chemical sensing and environmental monitoring , owing to their sensitivity to solvent interactions (Tamuly et al., 2006).
Antibacterial Activity
- Although not directly related to the queried chemical structure, research on benzo[de]isoquinoline-1,3-diones and their derivatives demonstrates the exploration of such compounds for antibacterial properties . This suggests a potential area of application in developing new antibacterial agents (GARCIA-GANCEDO et al., 1979).
Energy Transfer Mechanisms
- Studies on poly(9,9′-di-n-octylfluorenyl-2.7-diyl) (PFO)/Fluorol 7GA hybrid thin films indicate the potential of such compounds in organic light-emitting devices (OLEDs) through Forster-type energy transfer mechanisms. This could pave the way for more efficient light-emitting materials in display technologies (Al‐Asbahi et al., 2013).
Molecular Structure and Synthesis
- The synthesis and characterization of dihydroquinazoline derivatives and their spectroscopic analysis provide insights into the molecular structure and reactivity of such compounds. This knowledge is crucial for the design of new materials with tailored properties for use in pharmaceuticals , materials science , and chemical sensing (El-Azab et al., 2017).
作用機序
The mechanism of action of quinoline derivatives can vary widely depending on their structure and the biological system in which they are acting. Many quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
将来の方向性
特性
IUPAC Name |
2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O2/c20-17-12(9-11-5-6-13(21)10-16(11)22-17)7-8-23-18(24)14-3-1-2-4-15(14)19(23)25/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCWHZJZMYJOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=C(N=C4C=C(C=CC4=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

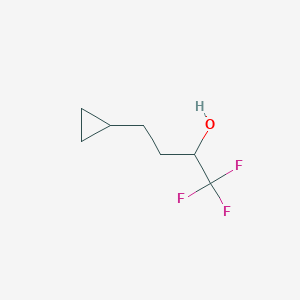
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/no-structure.png)


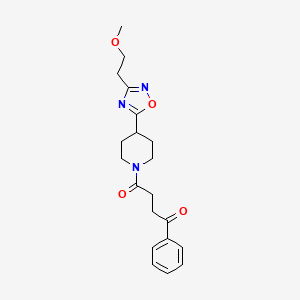
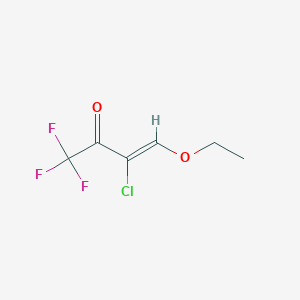
![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)
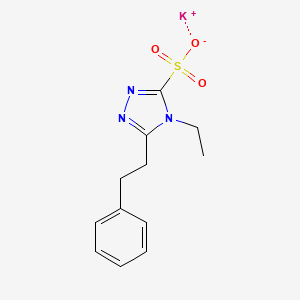
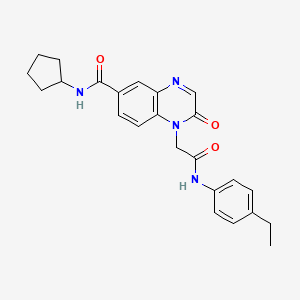
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2677834.png)
